![molecular formula C16H20N2O3 B2658997 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 2379972-64-0](/img/structure/B2658997.png)
5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of azepine and quinazoline rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the azepine ring and the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of quinazoline compounds exhibit promising anticancer properties. The azepinoquinazoline structure provides a unique scaffold that enhances biological activity. For instance:
- Case Study : A derivative of the azepinoquinazoline compound was synthesized and evaluated for its anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects compared to standard chemotherapeutics .
Antioxidant Properties
The antioxidant capacity of azepinoquinazoline derivatives has been investigated using various assays. These compounds can scavenge free radicals effectively.
This table illustrates that certain derivatives of the compound exhibit superior antioxidant activity compared to ascorbic acid.
Polymer Chemistry
The structural characteristics of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid allow it to be utilized as a monomer in polymer synthesis.
- Case Study : Research demonstrated the successful incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting polymers showed improved performance in high-temperature applications .
Nanotechnology
The compound's ability to form stable complexes with metal ions has been explored for applications in nanotechnology.
Metal Ion | Stability Constant (log K) | Application |
---|---|---|
Cu²⁺ | 4.5 | Catalysis |
Ag⁺ | 5.0 | Antimicrobial coatings |
These findings indicate that the compound can be used in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid
- N-cyclohexyl-5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide
Uniqueness
Compared to similar compounds, 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid stands out due to its specific structural features, such as the presence of the ethyl group and the unique arrangement of the azepine and quinazoline rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological properties. Its molecular formula is C14H14N2O3 with a molecular weight of 258.27 g/mol. The structure includes an azepine ring fused to a quinazoline moiety, which is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The anticancer effects of this compound were evaluated using the MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell viability compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
Quinazolines are known for their antimicrobial properties. The synthesized derivatives of this compound were tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds from the quinazoline class have been shown to reduce TNF-alpha production in human cell lines . This suggests that this compound may also possess similar anti-inflammatory effects.
Case Studies
- Anticancer Evaluation : In one study involving MCF-7 cells treated with various concentrations of the compound over 48 hours showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .
- Antimicrobial Testing : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 25 to 100 µg/mL for different derivatives .
Research Findings
Recent investigations into the biological activity of quinazolines have highlighted their role as potential therapeutic agents due to their ability to interact with multiple biological targets:
Properties
IUPAC Name |
5-ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-13-10-11(16(20)21)7-8-12(13)15(19)18-9-5-3-4-6-14(17)18/h7-8,10,14H,2-6,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVVFCCXUYBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.